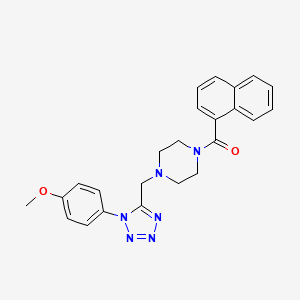

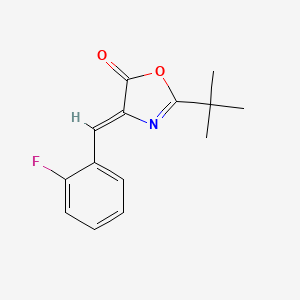

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one is a synthetic compound that belongs to the oxazole family. It is a potent inhibitor of the enzyme, glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, such as glycogen metabolism, cell proliferation, and differentiation. (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Aplicaciones Científicas De Investigación

Photochemical and Thermal Rearrangements

Research on oxaziridines, closely related to oxazolones, provides insights into photochemical and thermal rearrangements. These studies explore the stereoelectronic control theory, demonstrating the regioselectivities observed in photochemical and thermal rearrangements. Such findings are crucial for understanding the chemical behavior of oxazolones under various conditions, potentially offering applications in synthesizing complex molecules and materials through controlled photochemical processes (Lattes et al., 1982).

Synthesis and Antitumor Activity

Compounds with structural similarities to oxazol-5(4H)-one derivatives have been synthesized and analyzed for their antitumor activities. These studies involve the crystal structure determination and evaluation of biological activity, highlighting the potential of such compounds in medicinal chemistry and drug development for cancer treatment (叶姣 et al., 2015).

Photoisomerization Studies

Investigations into the photoisomerization of sterically hindered fluorene derivatives offer a glimpse into the potential applications of similar oxazolone compounds in molecular devices. Understanding the mechanisms behind photoisomerization could lead to the development of novel photoactive materials for use in light-driven molecular machines and sensors (Barr et al., 2005).

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of tert-butyl-containing compounds, including those with oxadiazolyl and oxazolone moieties, underscores the broader significance of these chemical structures in developing new therapeutic agents. Such studies often focus on antimicrobial and anthelmintic activities, providing a foundation for future drug discovery efforts (Sanjeevarayappa et al., 2015).

Microwave-Induced Synthesis

The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrates the relevance of advanced synthetic methods in creating compounds with potential antimicrobial applications. This research showcases the efficiency of microwave methods in synthesizing biologically active analogs, which could extend to the synthesis of oxazolone derivatives (Desai et al., 2013).

Propiedades

IUPAC Name |

(4Z)-2-tert-butyl-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-14(2,3)13-16-11(12(17)18-13)8-9-6-4-5-7-10(9)15/h4-8H,1-3H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQOLZCOAYBZEV-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=CC=CC=C2F)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2F)/C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)

![1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol](/img/structure/B2764527.png)

![1-(3,4-difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2764528.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)